Methyl stearate

概要

説明

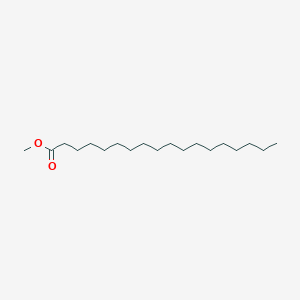

ステアリン酸メチルは、化学式C19H38O2 、分子量298.50 g/molの飽和化合物です 。 ステアリン酸メチルは、クローブ油などの天然資源に一般的に見られ、バイオディーゼル生産における重要な分子です .

2. 製法

合成経路と反応条件: ステアリン酸メチルは、通常、ステアリン酸とメタノールのエステル化によって合成されます。この反応は、濃硫酸またはパラトルエンスルホン酸によって触媒されます。 反応条件は、通常、約100℃に加熱し、メタノールの添加量を調整する必要があります .

工業生産方法: 工業的な設定では、ステアリン酸メチルの生産は、反応釜でステアリン酸とメタノールを使用します。パラトルエンスルホン酸や酸化亜鉛などの触媒が添加され、反応効率が向上します。混合物を加熱し、メタノールを連続的に添加して反応のバランスを維持します。 反応後、生成物は重曹溶液と水で洗浄し、減圧蒸留で水分を除去します .

準備方法

Synthetic Routes and Reaction Conditions: Methyl stearate is typically synthesized through the esterification of stearic acid with methanol. This reaction is catalyzed by concentrated sulfuric acid or paratoluenesulfonic acid. The reaction conditions often involve heating to around 100°C and maintaining a balance of methanol addition .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of stearic acid and methanol in a reaction kettle. Catalysts such as paratoluenesulfonic acid and zinc oxide are added to enhance the reaction efficiency. The mixture is heated, and methanol is continuously added to maintain the reaction balance. After the reaction, the product is washed with sodium bicarbonate solution and water, followed by negative pressure distillation to remove water .

化学反応の分析

Oxidation and Autoignition Mechanisms

Methyl stearate undergoes low-temperature oxidation pathways critical in combustion processes. Key steps include:

-

H-atom abstraction : The weakest C–H bond adjacent to the carbonyl group is preferentially abstracted, forming a radical intermediate .

-

O₂ addition : The resulting radical reacts with O₂ to form a peroxy radical (ROO- ), initiating chain-branching reactions .

-

Isomerization : ROO- undergoes intramolecular H-shifts via 6- or 7-membered transition states, producing hydroperoxyalkyl radicals (QOOH) that decompose to OH radicals, accelerating ignition .

Table 1: Key Oxidation Pathways in this compound

This compound autoignites faster than unsaturated analogs (e.g., methyl oleate) due to unimpeded ROO- isomerization, absent double-bond-induced steric hindrance .

Thermal Decomposition and Stability

At elevated temperatures (>200°C), this compound decomposes via:

-

β-scission : Radical intermediates fragment into smaller alkanes, alkenes, and carbonyl compounds .

-

Ester pyrolysis : Cleavage of the ester group releases CO₂ and methane .

Critical Stability Data :

Catalytic Deoxygenation Pathways

This compound is deoxygenated to hydrocarbons using metal catalysts, enhancing fuel quality:

Table 2: Catalytic Deoxygenation Performance

| Catalyst | Conditions | Major Pathway | Product Selectivity |

|---|---|---|---|

| Pd/C | H₂, 300°C | Decarboxylation | n-Heptadecane (85%) |

| Ni-Al₂O₃ | H₂, 350°C | Decarbonylation | Alkanes + CO |

Decarboxylation dominates under H₂-rich conditions, yielding n-alkanes suitable for diesel blending .

Reactivity Comparison with Methyl Oleate

The absence of a double bond in this compound enhances its low-temperature reactivity:

科学的研究の応用

Biological and Neuroprotective Applications

Methyl stearate has been studied for its neuroprotective properties. Research indicates that stearic acid methyl ester (SAME), a compound closely related to this compound, can mitigate the effects of global cerebral ischemia. In experiments involving asphyxial cardiac arrest, SAME demonstrated the ability to preserve learning and memory functions by reducing neuronal cell death and inflammatory responses in the hippocampus . This highlights its potential as a therapeutic agent in neurological disorders.

Crystallization Studies

Polymorphism and Crystallization Behavior:

this compound exhibits polymorphic behavior under varying conditions, which is crucial for its application in biodiesel and other materials. Studies using Raman spectroscopy and X-ray diffraction have shown that this compound can crystallize at elevated pressures, leading to different structural forms that can block fuel filters in biodiesel engines. The crystallization process was observed to initiate at approximately 0.2 GPa, with multiple phase transitions identified up to 6.3 GPa .

Table 1: Phase Transitions of this compound Under Pressure

| Pressure (GPa) | Phase Transition Observed |

|---|---|

| 0.1 | Form V to Form III |

| 0.2 | Initial crystallization |

| 3.11 | Persistence of Form V |

| 6.3 | Multiple transitions |

Surfactant and Emulsifier Role

This compound functions effectively as a nonionic surfactant, enhancing the solubility of various compounds by disrupting aggregate formations and stabilizing emulsions . Its properties make it valuable in food science and pharmaceuticals where emulsification is critical.

Renewable Energy Applications

In biodiesel production, this compound is one of the primary components influencing fuel properties such as viscosity and cold flow performance. The crystallization behavior of this compound at high pressures poses challenges for engine performance but also offers insights into optimizing biodiesel formulations to prevent filter clogging .

Material Science Applications

Research has indicated that the crystallization kinetics of this compound can be influenced by solvent choice during synthesis. Studies reveal that varying solvents like dodecane or toluene affect the morphology and growth rates of this compound crystals .

Table 2: Growth Rates of this compound Crystals in Different Solvents

| Solvent | Growth Rate (μm/s) | Supersaturation Level |

|---|---|---|

| n-Dodecane | 0.15 | High |

| Kerosene | 0.07 | Moderate |

| Toluene | 0.02 | Low |

作用機序

ステアリン酸メチルは、さまざまなメカニズムを通じてその効果を発揮します。

6. 類似化合物の比較

ステアリン酸メチルは、以下のものなど、他の脂肪酸メチルエステルと類似しています。

オレイン酸メチル: オレイン酸から誘導された不飽和メチルエステル。

パルミチン酸メチル: パルミチン酸から誘導された飽和メチルエステル。

ラウリン酸メチル: ラウリン酸から誘導された飽和メチルエステル

独自性: ステアリン酸メチルは、その飽和性質とバイオディーゼル生産における重要な分子としての役割により、独特です。 また、溶解性を高め、ストレス条件から保護する用途でも注目されています .

類似化合物との比較

Methyl stearate is similar to other fatty acid methyl esters, such as:

Methyl oleate: An unsaturated methyl ester derived from oleic acid.

Methyl palmitate: A saturated methyl ester derived from palmitic acid.

Methyl laurate: A saturated methyl ester derived from lauric acid

Uniqueness: this compound is unique due to its saturated nature and its role as a key molecule in biodiesel production. It is also notable for its applications in enhancing solubility and providing protection against stress conditions .

生物活性

Methyl stearate, a methyl ester of stearic acid, is a compound that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article explores the diverse research findings related to the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a saturated fatty acid methyl ester with the chemical formula CHO. It is commonly found in various natural sources, including vegetable oils and animal fats. Its structure contributes to its physical and chemical properties, making it a subject of interest in both food science and pharmacology.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound and other fatty acid methyl esters (FAMEs). A significant research study highlighted the minimal inhibitory concentration (MIC) values of various FAMEs against clinically relevant fungi. The results indicated that this compound exhibited notable antifungal activity, particularly against Candida albicans and Aspergillus niger.

Table 1: Antifungal Activity of this compound

| Fungi | MIC (µg/mL) |

|---|---|

| Candida albicans | 62.5 |

| Aspergillus niger | 125 |

| Staphylococcus aureus | 250 |

The above table summarizes the antifungal activity of this compound as reported in various studies, showing its potential as an antifungal agent against specific pathogens .

Antioxidant Activity

This compound has also demonstrated antioxidant properties. In a study assessing the radical-scavenging ability of various fatty acid methyl esters, this compound showed a significant capacity to scavenge DPPH radicals. This property is crucial for mitigating oxidative stress in biological systems.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 100 | 45 |

| 250 | 70 |

| 500 | 90 |

The data indicates that higher concentrations of this compound correlate with increased antioxidant activity, suggesting its potential application in health supplements and food preservation .

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on cancer cells. A study investigating the cytotoxicity of various fatty acids found that this compound exhibited significant cytotoxic effects on HeLa cervical cancer cells, with an IC value comparable to standard chemotherapeutic agents.

Table 3: Cytotoxicity of this compound on HeLa Cells

| Treatment | IC (µg/mL) |

|---|---|

| This compound | 19.95 |

| Vincristine | 15.84 |

| 5-Fluorouracil | 12.59 |

This table demonstrates the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Case Studies

- Antifungal Efficacy : A comprehensive study evaluated the antifungal efficacy of this compound in clinical settings against various fungal infections. The results indicated a promising application in topical formulations for treating dermatophyte infections.

- Oxidative Stress Mitigation : Another case study focused on the role of this compound in reducing oxidative stress markers in diabetic rats. The administration of this compound resulted in decreased levels of malondialdehyde (MDA), indicating its protective role against lipid peroxidation.

特性

IUPAC Name |

methyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUJPJOZXNMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047640 | |

| Record name | Methyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl stearate appears as white crystals or chunky solid. (NTP, 1992), Liquid; NKRA; Pellets or Large Crystals, Liquid, Semi-solid; mp = 37.8 deg C; [Hawley] White solid or semi-solid; mp = 39.1 deg C; [HSDB] Off-white crystalline solid; mp = 40-42 deg C; [MSDSonline], Solid | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

828 to 829 °F at 747 mmHg (NTP, 1992), 443 °C, Boiling point: 215 °C @ 15 mm Hg, 181.00 to 182.00 °C. @ 4.00 mm Hg | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

307 °F (NTP, 1992), 307 °F (153 °C) | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol or ether., Very sol in ether and chloroform | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8498 at 104 °F (NTP, 1992) - Less dense than water; will float, 0.8498 @ 40 °C/4 °C | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000136 [mmHg], 1.36X10-5 mm Hg @ 25 °C | |

| Record name | Methyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Semisolid | |

CAS No. |

112-61-8 | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D4NXF3ZH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °F (NTP, 1992), 39.1 °C | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。